molecular formula C22H35NO2 B1254701 Paxdaphnidine B

Paxdaphnidine B

Cat. No.: B1254701
M. Wt: 345.5 g/mol
InChI Key: RVEHXCTUKLDIGQ-SQXXJVNJSA-N
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Description

Paxdaphnidine B is a structurally unique alkaloid isolated from the twigs and leaves of Daphniphyllum paxianum, a plant traditionally used in Chinese medicine for treating asthma, inflammation, and fever . First reported in 2003, it belongs to the Daphniphyllum alkaloid family, characterized by intricate polycyclic frameworks derived from six mevalonic acid units . Its molecular formula is C₂₂H₃₅NO₂, with six degrees of unsaturation and a tetracyclic skeleton featuring a carboxylate group (δC 181.8), a trisubstituted double bond (δH 5.78), and three methyl groups (δH 0.99, 0.99, 1.23) . Key structural features include a 14,15:19,N-seco-Yuzurimine framework, distinguishing it from other alkaloids in its class .

This compound is hypothesized to originate from sec-odaphniphylline-type precursors via C–C bond cleavage and intramolecular rearrangements (Scheme 1, ). Its stereochemistry and biosynthesis pathways challenge earlier assumptions about Daphniphyllum alkaloid biogenesis .

Properties

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

3-[(1S,2S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azatetracyclo[8.6.0.02,13.03,7]hexadec-3-en-2-yl]propanoic acid

InChI

InChI=1S/C22H35NO2/c1-14(2)17-9-11-21(3)16-8-7-15-5-4-6-18(15)22(21,12-10-19(24)25)20(17)23-13-16/h6,14-17,20,23H,4-5,7-13H2,1-3H3,(H,24,25)/t15-,16-,17-,20+,21+,22+/m1/s1

InChI Key

RVEHXCTUKLDIGQ-SQXXJVNJSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@H]4CCC=C4[C@]2([C@H]1NC3)CCC(=O)O)C

Canonical SMILES

CC(C)C1CCC2(C3CCC4CCC=C4C2(C1NC3)CCC(=O)O)C

Synonyms

paxdaphnidine B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Daphniphyllum alkaloids exhibit remarkable structural diversity. Below is a comparative analysis of Paxdaphnidine B and related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogous Alkaloids

Compound Skeletal Framework Molecular Formula Source Plant Key Structural Features Bioactivity Notes References
This compound Tetracyclic C₂₂H₃₅NO₂ D. paxianum (twigs/leaves) 14,15:19,N-seco-Yuzurimine; carboxylate group Not explicitly reported
Paxdaphnidine A Pentacyclic C₂₃H₃₅NO₂ D. paxianum (twigs/leaves) Unique pentacyclic core; ester carbonyl group No cytotoxicity data
Deoxycalyciphylline B Hexacyclic C₂₄H₃₃NO₃ D. subverticillatum (stem) Fused hexacyclic skeleton; methyl ester Moderate cytotoxicity
Daphnilongeranin A sec-10,17-Longistylumphlline C₂₇H₃₉NO₄ D. longeracemosum Challenges Daphnicyclidine A biosynthesis Cytotoxic (IC₅₀: ~5 μM)
Yuzurimine E Yuzurimine C₂₄H₃₅NO₃ D. macropodum (seeds) Classical Yuzurimine skeleton; lactone ring Antifungal activity
Caldphnidine C 14,15-seco-Yuzurimine C₂₃H₃₃NO₄ D. calycinum Open-chain derivative; C(14)-C(15) bond cleavage Unreported bioactivity

Key Findings

Skeletal Complexity :

  • This compound’s tetracyclic skeleton is simpler than Paxdaphnidine A’s pentacyclic system but more complex than open-chain derivatives like Caldphnidine C .
  • Unlike Yuzurimine-type alkaloids (e.g., Yuzurimine E), this compound lacks a lactone ring, instead featuring a carboxylate group .

Biosynthetic Relationships :

  • Both Paxdaphnidines A and B derive from sec-odaphniphylline precursors but diverge via distinct rearrangement pathways (C-7–C-10 cleavage for B vs. tandem rearrangements for A) .
  • The 14,15:19,N-seco-Yuzurimine framework of this compound suggests it is a biosynthetic intermediate for classical Yuzurimine alkaloids .

Bioactivity Gaps :

  • While some Daphniphyllum alkaloids (e.g., Daphnilongeranin A) show cytotoxicity, this compound’s bioactivity remains uncharacterized . This contrasts with Deoxycalyciphylline B, which exhibits moderate cytotoxicity .

Structural Uniqueness :

  • This compound’s tetracyclic skeleton is distinct from the hexacyclic systems of Deoxycalyciphylline B and the fused pentacycles of Daphnipaxinin .

Research Implications

The structural elucidation of this compound has advanced understanding of Daphniphyllum alkaloid biosynthesis, particularly bond-cleavage and rearrangement mechanisms . However, the lack of bioactivity data highlights a critical research gap. Future studies should prioritize:

  • Synthetic accessibility : Bioinspired synthesis to explore structure-activity relationships.
  • Targeted assays : Evaluation of antimicrobial, anti-inflammatory, or cytotoxic properties.
  • Comparative genomics: Investigating gene clusters responsible for skeletal diversification in D. paxianum.

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